2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Description
2,4,6-trimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, including compounds with structural similarities to the query chemical, demonstrated potent anticancer activity against various human tumor cell lines such as HeLa, HCT-116, and MCF-7. Specifically, a compound with an 8-quinolinyl moiety exhibited significant anticancer effects, including induction of apoptosis, cell cycle arrest in the G2/M phase, and activation of caspases in cancer cells. QSAR studies further elucidated the relationship between structure and biological activity, highlighting the importance of molecular descriptors in benzenesulfonamide's activity (Żołnowska et al., 2018).
Antimicrobial Evaluation
Research into 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potent antimicrobial properties against Gram-positive bacteria. The synthesis of these compounds was driven by diazotized N-(pyrimidin-2-yl)-benzenesulfonamide, diazocoupled with 8-hydroxyquinoline, leading to the identification of compounds with high antimicrobial activity (Biointerface Research in Applied Chemistry, 2019).
Synthetic Methodologies and Chemical Transformations
Studies on the synthesis of novel quinolines and related heterocyclic compounds have explored the utility of benzenesulfonamide derivatives in the development of potential anticancer and radioprotective agents. These synthetic efforts have led to the creation of compounds demonstrating significant in vitro cytotoxic activity against cancer cell lines, alongside notable radioprotective effects in vivo (Ghorab et al., 2008; Ghorab et al., 2007).
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-7-13(2)20(14(3)8-12)26(24,25)21-17-9-15-5-4-6-22-18(23)11-16(10-17)19(15)22/h7-10,21H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFNOSPJSVHRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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